紫草素 (SH)

描述

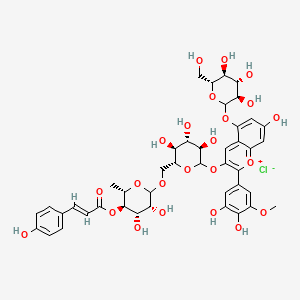

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .

Synthesis Analysis

Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .Molecular Structure Analysis

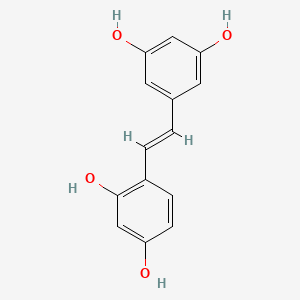

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .Physical And Chemical Properties Analysis

Shikonin has a molecular weight of 288.30 and is soluble in DMSO .科学研究应用

皮肤病治疗: 紫草素在治疗牛皮癣、黑色素瘤和肥厚性瘢痕等皮肤病方面显示出潜力。它具有抗增殖、抗炎和抗血管生成活性,并且可以诱导细胞凋亡和抑制外泌体释放 (穆等,2021).

癌症治疗: 已经对紫草素对各种肿瘤的有效性进行了广泛的研究,探索其抗肿瘤机制。已经开发出载有紫草素的脂质体以提高其治疗指数并提供受控和靶向的药物递送,特别是对于抗癌剂 (孔托吉安诺普洛斯等,2011).

结直肠癌预防: 紫草素已显示出在结直肠癌发展的早期阶段具有预防潜力,表现出细胞毒性作用并抑制 COX-2、iNOS 和 IL-6 等炎症标志物 (安杜哈尔等,2018).

神经保护: 紫草素对脑缺血/再灌注损伤表现出神经保护特性。其抗氧化作用对其神经保护能力做出了重大贡献 (王等,2010).

甲状腺癌治疗: 在甲状腺癌细胞中,紫草素抑制迁移和侵袭并影响 PTEN 和 DNMT1 等基因的表达水平,为其作为甲状腺癌治疗的潜力提供了见解 (张等,2018).

乳腺癌治疗: 紫草素因其对乳腺癌细胞的影响而受到研究,它抑制细胞增殖并诱导细胞凋亡。它还影响关键基因和信号通路,表明其在乳腺癌治疗中的潜在用途 (林等,2018).

抗炎作用: 紫草素表现出显着的抗炎作用。已经发现它在炎症条件下靶向巨噬细胞蛋白酶体,表明其作为抗炎剂的潜力 (卢等,2011).

炎性小体抑制: 紫草素通过直接抑制 caspase-1 来抑制 NLRP3 和 AIM2 炎性小体,这对其解热和抗炎特性非常重要 (佐尔曼等,2016).

胶质瘤治疗: 紫草素抑制成胶质细胞瘤细胞的迁移和侵袭,并影响几个关键通路和分子,表明其对胶质瘤的潜在疗效 (张等,2015).

药物代谢调节: 紫草素调节肝脏药物代谢酶和转运蛋白的表达,表明其对药物代谢的潜在影响 (黄等,2018).

安全和危害

未来方向

属性

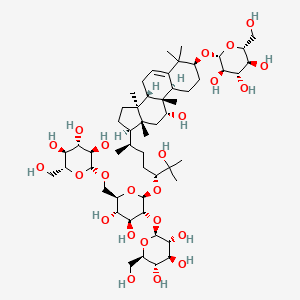

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPREFALCDWRQ-UYQGGQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siamenoside I | |

CAS RN |

126105-12-2 | |

| Record name | Siamenoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126105-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siamenoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIAMENOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。